N,N-Dimethylcyclohexylamine
Overview
Description
N,N-Dimethylcyclohexylamine is an organic compound with the chemical formula C8H17N. It is a tertiary amine, characterized by a cyclohexane ring substituted with two methyl groups on the nitrogen atom. This compound is a colorless liquid with a strong amine odor and is used in various industrial applications, including as a catalyst in the production of polyurethane foams and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
N,N-Dimethylcyclohexylamine (DMCHA) is primarily used as a catalyst in the synthesis of polyurethane and other polymers . It also serves as an intermediate in the production of rubber accelerators . In these roles, the primary targets of DMCHA are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, DMCHA accelerates chemical reactions without being consumed in the process. It does this by lowering the activation energy required for the reaction to proceed, enabling the reactants to transform into products more efficiently . The exact nature of DMCHA’s interaction with its targets can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
For instance, in the production of polyurethane, DMCHA can catalyze the reaction between isocyanates and polyols, facilitating the formation of urethane linkages .
Pharmacokinetics
Like other amines, it is likely to be absorbed, distributed, metabolized, and excreted by the body following exposure . The exact ADME properties would depend on factors such as the route of exposure and the individual’s physiological characteristics.
Result of Action
The primary result of DMCHA’s action is the facilitation of chemical reactions, leading to the production of desired compounds such as polyurethane or rubber accelerators . On a molecular level, this involves the transformation of reactant molecules into product molecules. On a cellular level, exposure to DMCHA could potentially lead to various effects, depending on the concentration and duration of exposure .
Action Environment
The action, efficacy, and stability of DMCHA can be influenced by various environmental factors. For instance, the presence of other chemicals can impact DMCHA’s effectiveness as a catalyst . Temperature and pH can also affect the rate of the reactions DMCHA catalyzes . As a volatile compound, DMCHA may evaporate under certain conditions, affecting its concentration and thus its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylcyclohexylamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in methanol at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylamine with formaldehyde and hydrogen. This process involves the use of a palladium catalyst and high-pressure hydrogenation at temperatures ranging from 100 to 140°C .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and acyl halides are used under basic conditions.
Neutralization: Acids like hydrochloric acid and sulfuric acid are used.
Major Products:
Oxidation: this compound N-oxide.
Substitution: Various substituted cyclohexylamines.
Neutralization: Corresponding ammonium salts.
Scientific Research Applications
N,N-Dimethylcyclohexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethane foams and other polymers.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surface coatings, sealants, and detergents.
Comparison with Similar Compounds
N-Methylcyclohexylamine: Similar structure but with one methyl group on the nitrogen atom.
N,N-Dicyclohexylmethylamine: Contains two cyclohexyl groups and one methyl group on the nitrogen atom.
Cyclohexylamine: Contains a single cyclohexyl group on the nitrogen atom.
Uniqueness: N,N-Dimethylcyclohexylamine is unique due to its tertiary amine structure, which provides distinct catalytic properties and reactivity compared to primary and secondary amines. Its ability to act as a switchable hydrophilicity solvent and its efficiency in catalyzing polyurethane formation make it particularly valuable in industrial applications .
Properties
IUPAC Name |
N,N-dimethylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKKECYCPFKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Record name | DIMETHYLCYCLOHEXYLAMINE | |
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Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
2498-24-0 (hydrochloride) | |
Record name | N,N-Dimethylcyclohexylamine | |
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DSSTOX Substance ID |
DTXSID9026633 | |
Record name | N,N-Dimethylcyclohexylamine | |
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Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
Record name | DIMETHYLCYCLOHEXYLAMINE | |
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Record name | Cyclohexanamine, N,N-dimethyl- | |
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Boiling Point |
323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C | |
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Flash Point |
108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c. | |
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Solubility |
PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20 | |
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Density |
0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4 | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
98-94-2 | |
Record name | DIMETHYLCYCLOHEXYLAMINE | |
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Melting Point |
FP: BELOW -77 °C, -60 °C | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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